molecular formula C7H15O3P B093728 2-Ethoxy-5,5-dimethyl-1,3,2-dioxaphosphinane CAS No. 1007-57-4

2-Ethoxy-5,5-dimethyl-1,3,2-dioxaphosphinane

Cat. No.: B093728
CAS No.: 1007-57-4
M. Wt: 178.17 g/mol
InChI Key: CNAJZRQKQRDTJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-5,5-dimethyl-1,3,2-dioxaphosphinane is a chemical compound with the molecular formula C7H15O4P It is a member of the dioxaphosphorinane family, characterized by a six-membered ring containing both oxygen and phosphorus atoms

Properties

CAS No.

1007-57-4

Molecular Formula

C7H15O3P

Molecular Weight

178.17 g/mol

IUPAC Name

2-ethoxy-5,5-dimethyl-1,3,2-dioxaphosphinane

InChI

InChI=1S/C7H15O3P/c1-4-8-11-9-5-7(2,3)6-10-11/h4-6H2,1-3H3

InChI Key

CNAJZRQKQRDTJQ-UHFFFAOYSA-N

SMILES

CCOP1OCC(CO1)(C)C

Canonical SMILES

CCOP1OCC(CO1)(C)C

Other CAS No.

1007-57-4

Synonyms

2-ethoxy-5,5-dimethyl-1,3,2-dioxaphosphorinane

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxy-5,5-dimethyl-1,3,2-dioxaphosphinane can be synthesized through the reaction of 2,2-dimethyl-1,3-propanediol with phosphorus trichloride in the presence of anhydrous toluene and triethylamine . The reaction typically involves the formation of an intermediate, which is then treated with ethanol to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5,5-dimethyl-1,3,2-dioxaphosphinane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and inert atmospheres, to ensure desired outcomes.

Major Products

The major products formed from these reactions include phosphine oxides, phosphines, and substituted dioxaphosphorinanes, depending on the type of reaction and reagents used .

Mechanism of Action

The mechanism of action of 2-Ethoxy-5,5-dimethyl-1,3,2-dioxaphosphinane involves its interaction with molecular targets through phosphorylation and hydrolysis reactions. The compound can form pentacoordinated phosphorus intermediates, which are highly reactive and play a crucial role in various catalytic processes . These intermediates can interact with enzymes and other biomolecules, leading to the formation of stable products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-5,5-dimethyl-1,3,2-dioxaphosphinane is unique due to its ethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and industrial processes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.